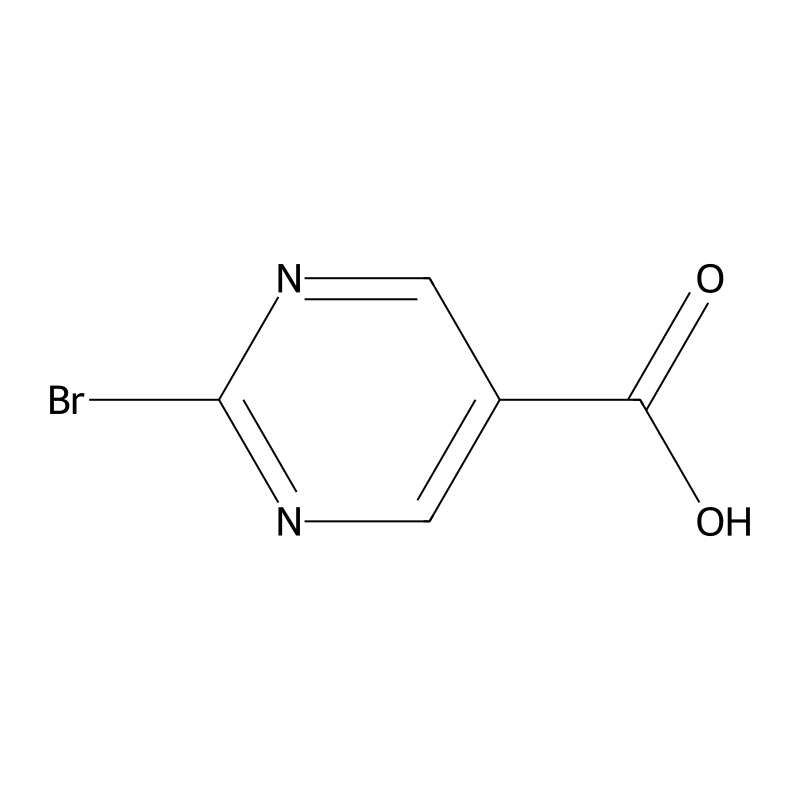2-Bromopyrimidine-5-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Potential as a Building Block in Medicinal Chemistry:
The presence of the bromine atom and the carboxylic acid group makes 5-BPMC a valuable building block for synthesizing various heterocyclic compounds with potential medicinal applications. These synthesized compounds can be further modified to target specific biological processes or receptors, potentially leading to the development of new drugs [].
Investigation in Antibacterial Activity:
Studies have investigated the antibacterial activity of 5-BPMC derivatives. Some derivatives have shown promising results against specific bacterial strains, suggesting their potential as leads for developing new antibacterial agents [].
2-Bromopyrimidine-5-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 202.99 g/mol. This compound features a bromine atom at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring, making it a derivative of pyrimidine, a heterocyclic aromatic compound. The presence of these functional groups contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
- Reduction Reactions: The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
- Oxidation Reactions: This compound can undergo oxidation to yield more complex derivatives, often utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
These reactions make 2-bromopyrimidine-5-carboxylic acid a versatile intermediate in organic synthesis.
Several methods have been developed for synthesizing 2-bromopyrimidine-5-carboxylic acid:
- Bromination of Pyrimidine: Pyrimidine can be brominated using bromine or brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., iron or aluminum bromide). This step introduces the bromine atom at the desired position.
- Carboxylation: The brominated pyrimidine is subsequently subjected to carboxylation using carbon dioxide under high pressure and temperature, typically in the presence of bases such as sodium hydroxide or potassium hydroxide.
These methods can be optimized for high yield and purity, often utilizing continuous flow reactors for industrial applications.
2-Bromopyrimidine-5-carboxylic acid serves as an important intermediate in organic synthesis. Its applications include:
- Pharmaceutical Industry: Used as a building block for developing various drugs due to its potential biological activity.
- Agrochemical Development: Employed in the synthesis of herbicides and pesticides.
- Dyes and Pigments: Acts as an intermediate in the production of dyes and other colorants.
These applications highlight its significance in multiple sectors.
Interaction studies involving 2-bromopyrimidine-5-carboxylic acid are crucial for understanding its reactivity and potential biological effects. Research into its interactions with enzymes or receptors could reveal insights into its pharmacological properties. Additionally, understanding how this compound interacts with other chemical entities can aid in optimizing synthetic pathways and improving yields in industrial processes.
Several compounds share structural similarities with 2-bromopyrimidine-5-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromopyrimidine-2-carboxylic acid | Bromine at position 5, carboxylic acid at position 2 | Different reactivity profile |
| 5-Chloropyrimidine-2-carboxylic acid | Chlorine instead of bromine | Varies in reactivity and applications |
| 5-Fluoropyrimidine-2-carboxylic acid | Fluorine atom present | Distinct chemical properties |
| 5-Iodopyrimidine-2-carboxylic acid | Iodine instead of bromine | Unique reactivity due to larger size |
The uniqueness of 2-bromopyrimidine-5-carboxylic acid lies in its specific reactivity profile attributed to the presence of the bromine atom, which can influence both synthetic routes and biological interactions compared to its halogen counterparts.








